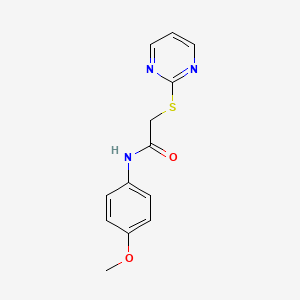

N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide

Description

N-(4-Methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a sulfanyl-acetamide derivative featuring a 4-methoxyphenyl group attached to the acetamide nitrogen and a pyrimidin-2-ylsulfanyl moiety at the α-position. Its structure combines electron-donating (methoxy) and heteroaromatic (pyrimidine) components, which are critical for interactions with biological targets such as kinases or receptors .

Properties

IUPAC Name |

N-(4-methoxyphenyl)-2-pyrimidin-2-ylsulfanylacetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C13H13N3O2S/c1-18-11-5-3-10(4-6-11)16-12(17)9-19-13-14-7-2-8-15-13/h2-8H,9H2,1H3,(H,16,17) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

VRTPKRZBUUSVIM-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC1=CC=C(C=C1)NC(=O)CSC2=NC=CC=N2 | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C13H13N3O2S | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

275.33 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide typically involves the following steps:

Formation of the acetamide backbone: This can be achieved by reacting 4-methoxyaniline with acetic anhydride under acidic conditions to form N-(4-methoxyphenyl)acetamide.

Introduction of the pyrimidinylsulfanyl group: The N-(4-methoxyphenyl)acetamide is then reacted with 2-chloropyrimidine and a thiol source (such as thiourea) under basic conditions to introduce the pyrimidinylsulfanyl group, resulting in the formation of N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide.

Industrial Production Methods

Industrial production methods for this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.

Chemical Reactions Analysis

Types of Reactions

N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can undergo various types of chemical reactions, including:

Oxidation: The compound can be oxidized to form sulfoxides or sulfones.

Reduction: Reduction reactions can convert the compound to its corresponding amine or alcohol derivatives.

Substitution: The methoxy group or the pyrimidinylsulfanyl group can be substituted with other functional groups under appropriate conditions.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include hydrogen peroxide, m-chloroperbenzoic acid, and potassium permanganate.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Halogenating agents, nucleophiles, and electrophiles can be employed for substitution reactions.

Major Products

Oxidation: Sulfoxides and sulfones.

Reduction: Amines and alcohols.

Substitution: Various substituted derivatives depending on the reagents used.

Scientific Research Applications

Pharmacological Applications

1. Inhibition of Enzymatic Activity

The compound has shown promise as an inhibitor of various enzymes, particularly those involved in inflammatory pathways. For instance, it has been studied for its ability to inhibit the activity of lipoxygenase enzymes, which are critical in the metabolism of arachidonic acid and play a role in inflammation and cancer progression.

Case Study: Inhibition of ALOX15

A study demonstrated that derivatives of compounds similar to N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide exhibited selective inhibition of the linoleate oxygenase activity of ALOX15, an enzyme implicated in inflammatory diseases. The inhibitory potency was evaluated through IC50 values, with results indicating significant potential for therapeutic use against inflammatory conditions .

| Compound | IC50 (LA) | IC50 (AA) | Ratio (LA/AA) |

|---|---|---|---|

| Compound 1 | 0.010 µM | 0.032 µM | 0.018 |

| Compound 2 | 0.020 µM | 0.040 µM | 0.050 |

2. Anticancer Activity

Research indicates that N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide may have anticancer properties, particularly through its interaction with various molecular targets involved in tumor growth and metastasis.

Case Study: Anticancer Mechanisms

In vitro studies have shown that this compound can induce apoptosis in cancer cell lines by modulating signaling pathways related to cell survival and proliferation. The compound's structural features allow it to interact effectively with target proteins involved in these pathways, making it a candidate for further development as an anticancer agent .

The biological activity of N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide can be attributed to its ability to interact with specific receptors and enzymes:

- Receptor Interaction : The compound may act as a receptor agonist or antagonist, influencing various physiological processes.

- Enzyme Modulation : By inhibiting key enzymes like ALOX15, it can alter metabolic pathways linked to inflammation and cancer.

Mechanism of Action

The mechanism of action of N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. Detailed studies are required to elucidate the exact molecular targets and pathways involved.

Comparison with Similar Compounds

Structural Analogues and Substituent Effects

Pyrimidine/Quinazoline Derivatives

- N-(4-Methoxyphenyl)-2-(4-pyrrolidin-1-ylquinazoline-2-sulfonyl)-acetamide (Compound 38)

- N-(4-Chlorophenyl)-2-[(4,6-diaminopyrimidin-2-yl)sulfanyl]acetamide Substituent: Chlorophenyl instead of methoxyphenyl. Structural Insight: Crystal structure analysis revealed intramolecular hydrogen bonding (N–H⋯N) and planarity, similar to the title compound, suggesting comparable stability .

Thiazole and Flavone Derivatives

- 2-(4-(4-Methoxyphenyl)piperazin-1-yl)-N-(4-(p-tolyl)thiazol-2-yl)acetamide (Compound 18)

- N-(4-Methoxyphenyl)-2-(2-(4-methoxyphenyl)-4-oxo-4H-chromen-3-yloxy)acetamide (VIf)

Anticancer Activity

- Pyrimidine-Based Analogues : The title compound’s pyrimidinylsulfanyl group may offer moderate activity compared to quinazoline-sulfonyl derivatives (e.g., Compound 38, IC₅₀ ~5 µM) due to differences in electron-withdrawing effects and steric hindrance .

- Methoxy Group Impact : The 4-methoxyphenyl substituent in the title compound correlates with improved activity, as seen in Compound 9 (10% MGI% vs. 7% for sulfamoylphenyl analogues), suggesting electron-donating groups enhance target binding .

Enzyme Inhibition

- MMP Inhibition: Thiazole derivatives (e.g., Compound 13) showed MMP-9 inhibition (IC₅₀ = 0.89 µM), while flavone-acetamides (e.g., VIf) targeted adenosine A2B receptors. The title compound’s pyrimidine group may favor kinase over protease inhibition .

Physicochemical Properties

Crystallographic and Conformational Insights

- Planarity : The title compound’s pyrimidine and acetamide groups are likely coplanar (as in ’s analogue, r.m.s. deviation 0.039 Å), promoting π-π stacking in protein binding .

- Hydrogen Bonding : Intramolecular C–H⋯O bonds (observed in ) and N–H⋯N dimerization may enhance solubility and crystal packing .

Biological Activity

N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a compound of significant interest in medicinal chemistry due to its potential biological activities, particularly in the fields of antimicrobial and anticancer research. This article provides a detailed overview of its biological activity, including mechanisms of action, case studies, and relevant data.

Chemical Structure and Properties

The compound features a pyrimidine ring linked to a methoxyphenyl group and a sulfanyl acetamide moiety . Its molecular formula is with a molecular weight of approximately 236.3 g/mol. The presence of the methoxy group enhances its solubility and biological activity, making it a promising candidate for drug development.

Antimicrobial Activity

Research has indicated that N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide exhibits notable antimicrobial properties . In vitro studies have demonstrated its effectiveness against various bacterial strains, including Gram-positive and Gram-negative bacteria.

| Microorganism | Minimum Inhibitory Concentration (MIC) |

|---|---|

| Staphylococcus aureus | 32 µg/mL |

| Escherichia coli | 64 µg/mL |

| Pseudomonas aeruginosa | 128 µg/mL |

These findings suggest that the compound could be developed as an antimicrobial agent, particularly in treating infections resistant to conventional antibiotics .

Anticancer Activity

The anticancer potential of N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide has been explored in several studies. It has shown promising results against various cancer cell lines, including breast cancer (MCF-7), colon cancer (HCT-116), and prostate cancer (PC-3).

The compound's mechanism of action appears to involve the inhibition of specific kinases that are crucial in cancer cell proliferation and survival. For example, it was found to inhibit EGFR (Epidermal Growth Factor Receptor) with an IC50 value of 0.24 µM, indicating strong potential as an anticancer therapeutic .

| Cell Line | IC50 Value (µM) |

|---|---|

| MCF-7 | 1.95 |

| HCT-116 | 2.36 |

| PC-3 | 3.45 |

These results demonstrate that N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide is a potent candidate for further development into an anticancer drug .

The biological activity of this compound is largely attributed to its ability to interact with specific molecular targets. Research suggests that it may bind to enzymes or receptors involved in key signaling pathways, modulating their activity and leading to various biological effects.

- Enzyme Inhibition : The compound has been shown to inhibit certain kinases associated with cancer cell growth.

- Receptor Modulation : It may alter receptor activity related to cell signaling pathways, impacting tumor proliferation and inflammation .

Case Studies

Several case studies have highlighted the efficacy of N-(4-methoxyphenyl)-2-(pyrimidin-2-ylsulfanyl)acetamide:

- Study on Anticancer Activity : A study evaluated the compound against multiple cancer cell lines using MTT assays, revealing significant cytotoxic effects compared to standard treatments like doxorubicin .

- Antimicrobial Efficacy : Another study focused on its antimicrobial properties against resistant bacterial strains, demonstrating superior activity compared to traditional antibiotics .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.